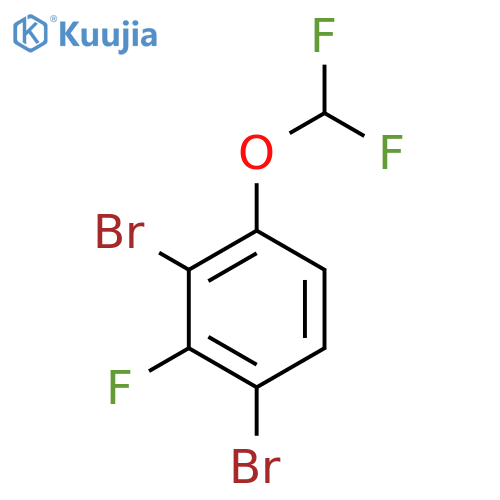Cas no 1806324-20-8 (1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene)

1806324-20-8 structure
商品名:1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene
CAS番号:1806324-20-8
MF:C7H3Br2F3O
メガワット:319.901331186295
CID:4707390
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene 化学的及び物理的性質
名前と識別子
-
- 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene
-
- インチ: 1S/C7H3Br2F3O/c8-3-1-2-4(13-7(11)12)5(9)6(3)10/h1-2,7H
- InChIKey: JSXIXHOAZWHLOL-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CC=1OC(F)F)Br)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- トポロジー分子極性表面積: 9.2
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013025518-500mg |
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene |
1806324-20-8 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
| Alichem | A013025518-250mg |
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene |
1806324-20-8 | 97% | 250mg |
475.20 USD | 2021-06-24 | |
| Alichem | A013025518-1g |
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene |
1806324-20-8 | 97% | 1g |
1,460.20 USD | 2021-06-24 |
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene 関連文献
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
1806324-20-8 (1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene) 関連製品
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量